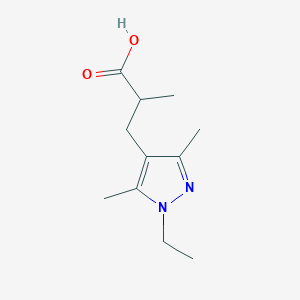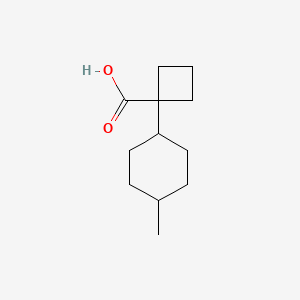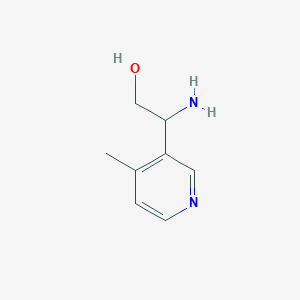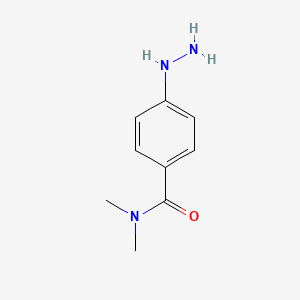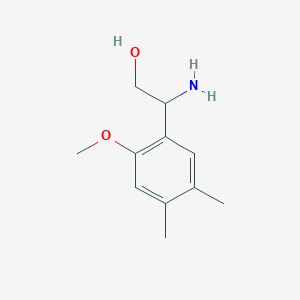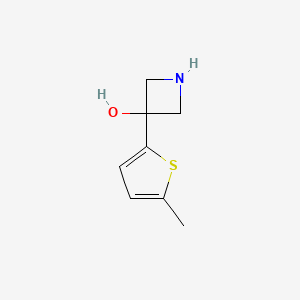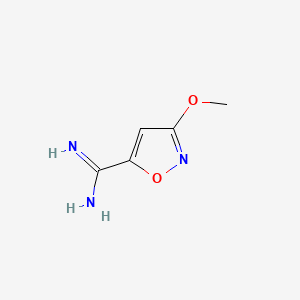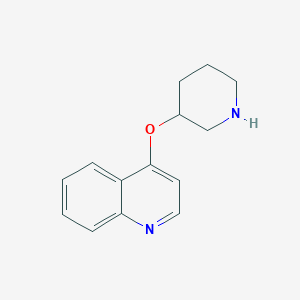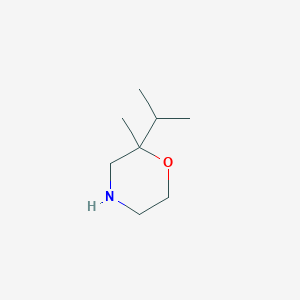![molecular formula C13H13NO B13590840 O-[(2-phenylphenyl)methyl]hydroxylamine](/img/structure/B13590840.png)
O-[(2-phenylphenyl)methyl]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[(2-phenylphenyl)methyl]hydroxylamine is an organic compound that belongs to the class of hydroxylamines. Hydroxylamines are characterized by the presence of an -NH-OH group. This particular compound features a phenyl group attached to the nitrogen atom and a benzyl group attached to the oxygen atom, making it a unique derivative of hydroxylamine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[(2-phenylphenyl)methyl]hydroxylamine can be achieved through several methods. One common approach involves the O-alkylation of hydroxylamines. For instance, the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection, can yield O-substituted hydroxylamines . Another method involves the arylation of N-hydroxyphthalimide with diaryliodonium salts, followed by mild hydrolysis to obtain the desired hydroxylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides is one such method that offers short reaction times and broad substrate scope .
Analyse Des Réactions Chimiques
Types of Reactions
O-[(2-phenylphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include nitroso compounds from oxidation, primary amines from reduction, and various substituted hydroxylamines from nucleophilic substitution.
Applications De Recherche Scientifique
O-[(2-phenylphenyl)methyl]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxime ethers and benzofurans.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of O-[(2-phenylphenyl)methyl]hydroxylamine involves its ability to act as an electrophilic aminating agent. The compound facilitates stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions without the need for expensive metal catalysts . The molecular targets and pathways involved include the formation of stable intermediates that can undergo further transformations to yield desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to O-[(2-phenylphenyl)methyl]hydroxylamine include:
- O-(diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
- 2,4-dinitrophenylhydroxylamine (DPH)
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Unlike other hydroxylamines, it can facilitate the formation of complex molecular architectures without the need for metal catalysts, making it valuable in both academic and industrial research .
Propriétés
Formule moléculaire |
C13H13NO |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
O-[(2-phenylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C13H13NO/c14-15-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10,14H2 |
Clé InChI |
ADBRBFJRWBLKAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


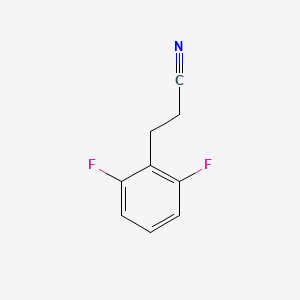
![1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride](/img/structure/B13590768.png)
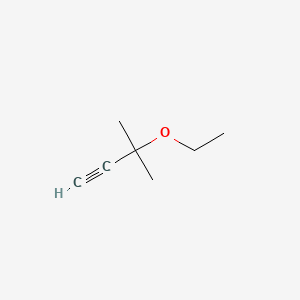
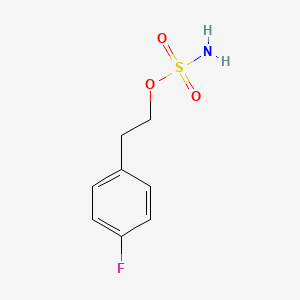
aminehydrochloride](/img/structure/B13590779.png)
